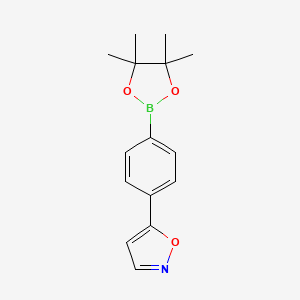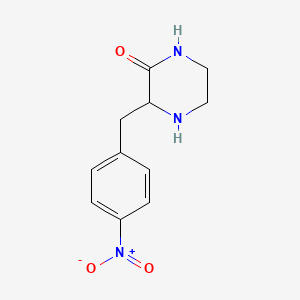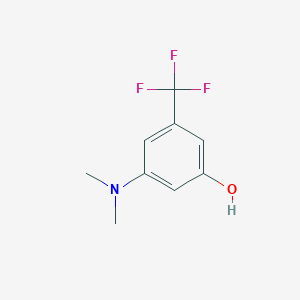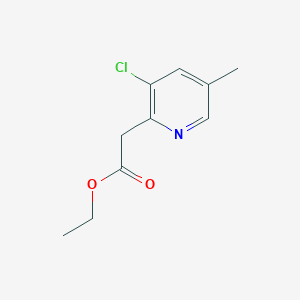
Ethyl 2-(3-chloro-5-methylpyridin-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methylpyridine-2-acetic acid ethyl ester: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a methyl group at the fifth position, and an ethyl ester group at the second position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of 3-chloro-5-methylpyridine-2-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a consideration in large-scale production.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom, resulting in the formation of 5-methylpyridine-2-acetic acid ethyl ester.
Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products Formed:
Oxidation: Formation of 3-chloro-5-methylpyridine-2-acetic acid.
Reduction: Formation of 5-methylpyridine-2-acetic acid ethyl ester.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for their therapeutic potential.
Industry: In the agrochemical industry, 3-chloro-5-methylpyridine-2-acetic acid ethyl ester can be used as a precursor for the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of dyes and pigments.
作用机制
The mechanism of action of 3-chloro-5-methylpyridine-2-acetic acid ethyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro and methyl groups can influence its binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological molecules.
相似化合物的比较
3-Chloro-5-methylpyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
5-Methylpyridine-2-acetic acid ethyl ester: Lacks the chloro group, which may affect its reactivity and applications.
3-Chloro-2-methylpyridine: Similar structure but with a methyl group at the second position instead of the fifth position.
Uniqueness: 3-Chloro-5-methylpyridine-2-acetic acid ethyl ester is unique due to the combination of the chloro, methyl, and ester groups on the pyridine ring. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
属性
分子式 |
C10H12ClNO2 |
|---|---|
分子量 |
213.66 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)5-9-8(11)4-7(2)6-12-9/h4,6H,3,5H2,1-2H3 |
InChI 键 |
QLUJYEMUNZRIEO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)
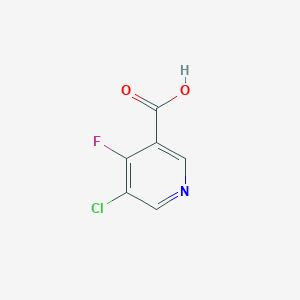


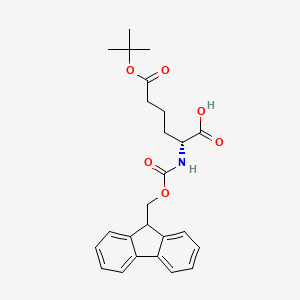
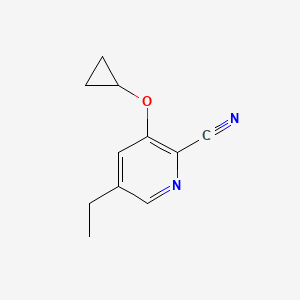
![1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
